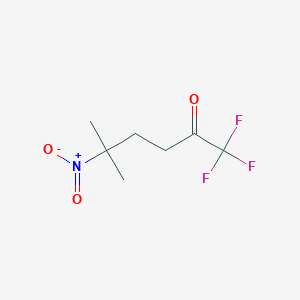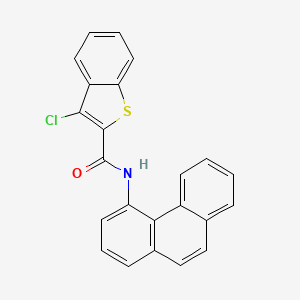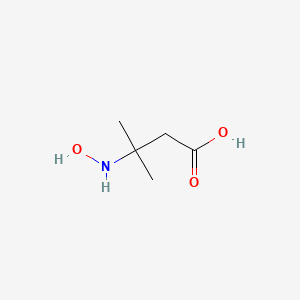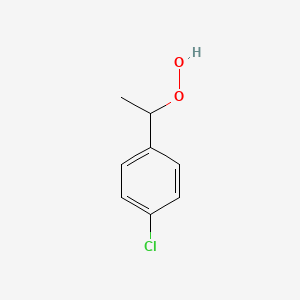
Hydroperoxide, 1-(4-chlorophenyl)ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 1-(4-chlorophenyl)ethyl is an organic compound with the chemical formula C8H9ClO2. It is a type of hydroperoxide, which is characterized by the presence of a hydroperoxy functional group (-OOH). This compound is notable for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-(4-chlorophenyl)ethyl can be synthesized through the oxidation of 1-(4-chlorophenyl)ethanol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a pH of 7-8. The catalyst used can be a transition metal such as manganese or iron.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, 1-(4-chlorophenyl)ethyl undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 1-(4-chlorophenyl)acetic acid.
Reduction: It can be reduced to 1-(4-chlorophenyl)ethanol using reducing agents like lithium aluminium hydride.
Substitution: The hydroperoxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts such as manganese or iron.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: 1-(4-chlorophenyl)acetic acid.
Reduction: 1-(4-chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 1-(4-chlorophenyl)ethyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydroperoxide, 1-(4-chlorophenyl)ethyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative damage or signaling pathways activation. The compound’s effects are mediated through its interaction with cellular components such as lipids, proteins, and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Hydroperoxide, 1-(4-chlorophenyl)ethyl can be compared with other hydroperoxides such as cumene hydroperoxide and tert-butyl hydroperoxide. While all these compounds share the hydroperoxy functional group, they differ in their reactivity and applications:
Cumene Hydroperoxide: Used primarily in the production of phenol and acetone.
Tert-Butyl Hydroperoxide: Used as a radical initiator in polymerization reactions.
This compound is unique due to its specific structure and the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
143687-54-1 |
|---|---|
Molekularformel |
C8H9ClO2 |
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
1-chloro-4-(1-hydroperoxyethyl)benzene |
InChI |
InChI=1S/C8H9ClO2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |
InChI-Schlüssel |
FLLRASQXGIZRHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


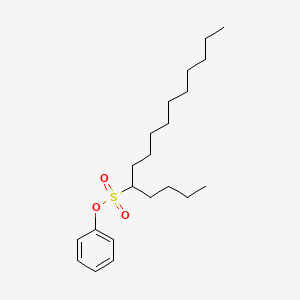

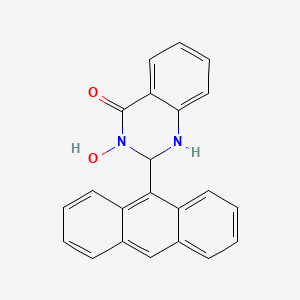
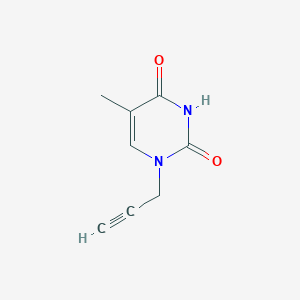
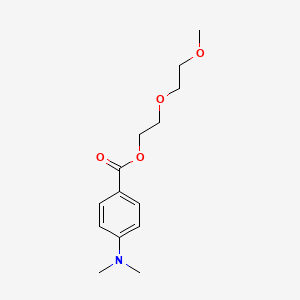
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
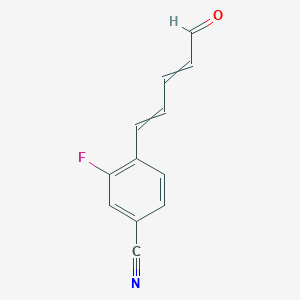

![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
